molecular formula C9H12N2O3 B2509784 Ethyl 2-amino-5-methoxynicotinate CAS No. 1256794-36-1

Ethyl 2-amino-5-methoxynicotinate

Cat. No.: B2509784
CAS No.: 1256794-36-1
M. Wt: 196.206
InChI Key: VZUZIPKUCLBVEZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methoxynicotinate is a chemical compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.2 g/mol It is a derivative of nicotinic acid and contains an ethyl ester group, an amino group, and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-methoxynicotinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted reactions to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted nicotinates, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-5-methoxynicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-methoxynicotinate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-methoxypyridine-3-carboxylate
  • Methyl 2-amino-6-methoxynicotinate
  • 2-amino-5-methoxynicotinic acid

Uniqueness

Ethyl 2-amino-5-methoxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

Ethyl 2-amino-5-methoxynicotinate (CAS: 1256794-36-1) is a compound derived from nicotinic acid that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 184.20 g/mol
  • SMILES Notation : CCOC(=O)C1=C(N=CC(=C1)OC)N

The structure of this compound features an ethyl ester group, an amino group, and a methoxy substituent on the pyridine ring, which contribute to its biological activity.

Synthesis

This compound can be synthesized using various methods, typically involving the condensation of 5-methoxy-nicotinic acid with ethylamine. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) or ethanol under reflux conditions.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Properties

The compound has also shown promise in modulating inflammatory responses. In vitro studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Receptor Interaction : It can interact with specific receptors on immune cells, modulating their response to inflammatory stimuli.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could contribute to its anti-inflammatory effects.

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in various therapeutic contexts:

  • Cardiovascular Applications : A study published in a peer-reviewed journal demonstrated that this compound could reduce vascular inflammation by inhibiting VCAM-1 expression in endothelial cells, which is crucial in the pathogenesis of atherosclerosis .
  • Cancer Research : In cancer models, this compound showed cytotoxic effects on tumor cells, inducing apoptosis through caspase activation pathways. This suggests its potential as an adjunct therapy in oncology .
  • Neuroprotective Effects : Preliminary findings indicate that the compound may offer neuroprotection against oxidative stress-induced neuronal damage, positioning it as a candidate for further investigation in neurodegenerative diseases .

Properties

IUPAC Name

ethyl 2-amino-5-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)7-4-6(13-2)5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUZIPKUCLBVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256794-36-1
Record name ethyl 2-amino-5-methoxypyridine-3-carboxylate
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